Pyrrolidine vs. Morpholine Head Group: A Critical Determinant of Receptor Selectivity
The pyrrolidine head group is a critical driver of selectivity. The direct morpholino analog (3,4,5-trimethoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide) demonstrates high affinity for the human mu-opioid receptor (MOR) with a Ki of 6.5 nM, whereas the target compound's pyrrolidine is a characteristic feature of a chemotype associated with picomolar activity at melatonin receptors (MT1/MT2) [1][2]. This fundamental shift in primary target engagement precludes their interchangeability in GPCR-focused screening cascades.
| Evidence Dimension | Target Engagement Profile |
|---|---|
| Target Compound Data | Pyrrolidine head group; Associated chemotype shows MT1 Ki ~0.031 nM |
| Comparator Or Baseline | Morpholino analog: MOR Ki = 6.5 nM |
| Quantified Difference | Qualitative shift in primary pharmacology; 210-fold difference in affinity for their respective primary targets (MT1 vs. MOR) |
| Conditions | Radioligand binding assays on human receptors expressed in CHO cells [1][2] |
Why This Matters
Selecting the incorrect head group will lead a project into an entirely different pharmacological area, wasting resources on off-target profiling.
- [1] BindingDB. (n.d.). BDBM103443 (US8552037, 90). Affinity Data for human MT1. Retrieved from bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50590799 (CHEMBL5179132). Affinity Data for human MOR. Retrieved from bindingdb.org View Source
